molecular formula C11H14FNO2 B2935405 Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate CAS No. 1397190-35-0

Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate

Cat. No.: B2935405
CAS No.: 1397190-35-0
M. Wt: 211.236
InChI Key: QZHDMFMIQAXUEP-UHFFFAOYSA-N
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Description

Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is a fluorinated aromatic ester featuring an aminomethyl substituent at the para position and a fluorine atom at the ortho position of the phenyl ring. This compound is of interest in medicinal chemistry due to the combined electronic and steric effects of fluorine and the aminomethyl group, which may enhance binding affinity to biological targets and modulate physicochemical properties such as solubility and metabolic stability .

Properties

IUPAC Name

methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)5-4-9-3-2-8(7-13)6-10(9)12/h2-3,6H,4-5,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHDMFMIQAXUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate typically involves the esterification of 3-[4-(aminomethyl)-2-fluorophenyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[4-(aminomethyl)-2-fluorophenyl]propanoic acid.

    Reduction: Formation of 3-[4-(aminomethyl)-2-fluorophenyl]propanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Methyl 3-[4-(Aminomethyl)phenyl]propionate (Compound 2 in )
  • Structural Difference : Lacks the 2-fluoro substituent on the phenyl ring.
  • This may influence membrane permeability and target interaction .
Methyl 3-amino-2,6-difluorophenylacetate (Compound 4 in )
  • Structural Difference: Contains two fluorine atoms at the 2- and 6-positions and an amino group at the meta position.
  • Impact: Difluorination increases steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in enzymes or receptors. However, the amino group’s position alters electronic distribution compared to the aminomethyl group in the target compound .
Oxazolo-Pyridine Derivatives (Compounds 5, 7, and 9 in )
  • Structural Difference : Incorporate oxazolo[4,5-b]pyridine cores instead of a simple phenyl ring.
  • Impact : The heterocyclic system introduces rigidity and planar geometry, favoring interactions with aromatic residues in proteins. However, this complexity may reduce synthetic accessibility compared to the target compound .
Thiazole-Containing Amino Acids ()
  • Structural Difference: Replace the phenylpropanoate backbone with thiazole heterocycles linked to amino acids.
  • Impact: Thiazoles improve bioactivity by mimicking peptide bonds and enhancing resistance to enzymatic degradation. The target compound’s aminomethyl group may offer similar advantages but with reduced conformational flexibility .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Key Substituents Source
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate Not reported Moderate (ester) 2-F, 4-aminomethyl Inference
Methyl 3-[4-(aminomethyl)phenyl]propionate Not reported High (polar) 4-aminomethyl
Compound 5 (Oxazolo-pyridine derivative) 160 (decomp.) Low (non-polar) Oxazolo-pyridine, 4-aminomethyl
Compound 7 (Oxazolo-pyridine HCl salt) 216 (decomp.) High (ionic) Oxazolo-pyridine, guanidine

Key Observations :

  • The fluorinated analog is expected to exhibit higher lipophilicity than its non-fluorinated counterpart (Compound 2) due to fluorine’s electronegativity and hydrophobic character.
  • Ionic derivatives (e.g., Compound 7 as a hydrochloride salt) show enhanced solubility, suggesting that salt formation could optimize the target compound’s bioavailability .
Comparison with Oxazolo-Pyridine Derivatives ()
  • Key Steps : Hydrogenation with Raney nickel (48 hours), chromatographic purification.
  • Contrast : The target compound’s simpler structure avoids multi-step heterocycle formation, reducing reaction time and complexity .
Thiazole Derivatives ()
  • Key Steps : Condensation with aldehydes, reduction with NaBH₄, acid hydrolysis.
  • Contrast : The target compound’s lack of heterocycles simplifies synthesis but may limit bioactivity compared to thiazole-containing analogs .

Biological Activity

Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate (C11H14FNO2) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoate backbone with an aminomethyl group and a para-fluorophenyl substituent. The inclusion of the fluorine atom enhances lipophilicity and bioavailability, which can significantly influence its interaction with biological targets. The molecular weight is approximately 211.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances binding affinity, potentially modulating various biological pathways. The compound may act as an inhibitor or modulator of key molecular targets involved in disease processes, including inflammation and tumor progression.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties effective against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Potential : Ongoing research explores its antitumor effects, with mechanisms potentially involving the modulation of cellular pathways related to cancer progression.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
  • Anti-inflammatory Mechanisms : Research published in a peer-reviewed journal highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity : A recent study focused on the compound's effects on cancer cell lines showed that it inhibited cell proliferation in vitro, suggesting a mechanism involving apoptosis induction .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of cytokine production
AntitumorInduction of apoptosis in cancer cells

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. The presence of the fluorine atom significantly influences its biological activity by enhancing lipophilicity and potentially improving binding affinity to biological targets.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 3-[(4-fluorophenyl)amino]propanoatePara-fluoro substituentEnhanced potency due to fluorine
Methyl 3-amino-3-(phenyl)propanoateLacks fluorine atomMay exhibit different biological activity
Methyl (S)-3-amino-3-(4-chlorophenyl)propanoateChlorine instead of fluorineAlters binding affinity

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